REACTION_CXSMILES
|
[Cl-].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]C(O)=O)=[CH:7][CH:6]=1)([O-:4])=[O:3].[N-:15]=[N+]=[N-].[Na+].C[C:20](C)=[O:21]>C(Cl)(Cl)Cl>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][N:15]=[C:20]=[O:21])=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Agitation of the medium is maintained for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
is completed, at 0-5° C
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
the organic phase washed with water (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
the organic solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
partly concentrated (* 20 ml) under vacuum
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN=C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |